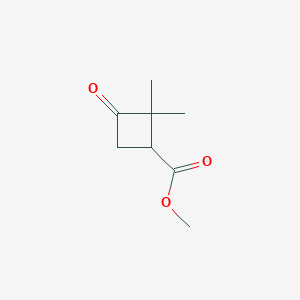
Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate
Vue d'ensemble
Description
Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate is an organic compound with the molecular formula C8H12O3. It is a colorless to yellow liquid that is primarily used in organic synthesis. This compound is known for its unique cyclobutane ring structure, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate can be synthesized through the reaction of cyclobutanecarboxylic acid with methanol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate esterification. The general reaction is as follows:
Cyclobutanecarboxylic acid+Methanol→Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2,2-dimethyl-3-oxocyclobutanecarboxylic acid.
Reduction: Formation of 2,2-dimethyl-3-hydroxycyclobutanecarboxylate.
Substitution: Formation of various substituted cyclobutanecarboxylates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The cyclobutane ring structure may also influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Methyl 3-oxocyclobutanecarboxylate: Similar structure but lacks the 2,2-dimethyl substitution.
Cyclobutanecarboxylic acid, 2,2-dimethyl-3-oxo-, methyl ester: Another name for methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate.
Uniqueness: this compound is unique due to its 2,2-dimethyl substitution, which imparts steric hindrance and affects its reactivity and stability. This makes it a valuable compound in synthetic chemistry for creating sterically hindered molecules.
Propriétés
IUPAC Name |
methyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEUKBYFWMJNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78685-51-5 | |
| Record name | methyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


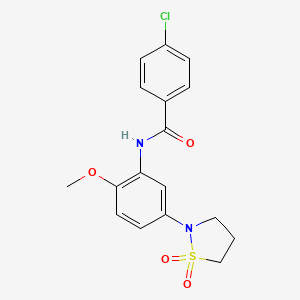
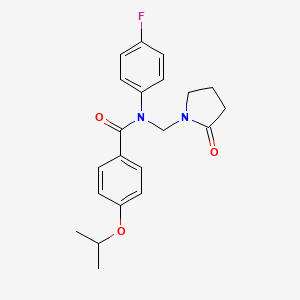
![2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine](/img/structure/B2848470.png)
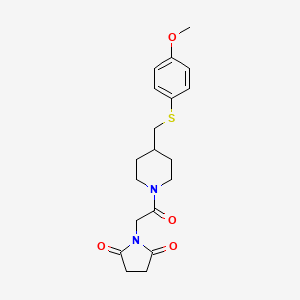

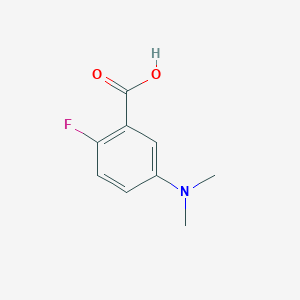
![4-(indolin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2848477.png)
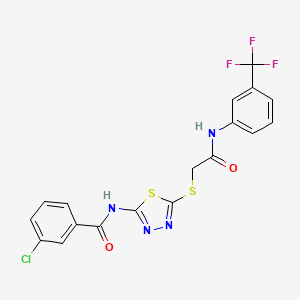
![N-(3-chloro-2-methylphenyl)-2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2848480.png)
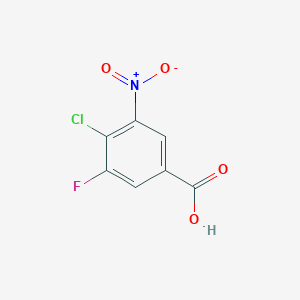
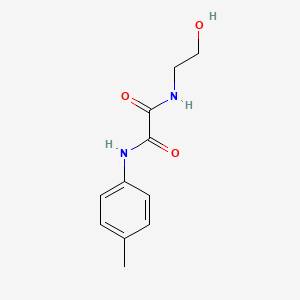
![1-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-4-fluorosulfonyloxybenzene](/img/structure/B2848484.png)
